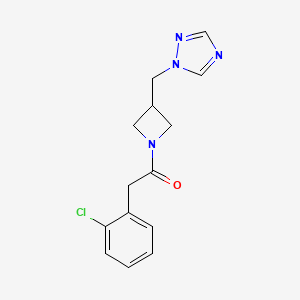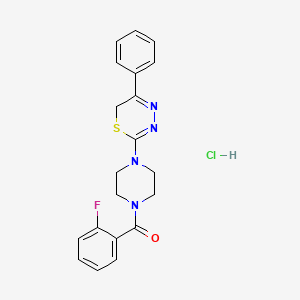
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has gained attention as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit mTOR signaling, which is involved in cell growth, proliferation, and survival.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed various methods for synthesizing azetidinone derivatives, including those related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one". For instance, azetidinones have been prepared through reactions involving Schiff base derivatives, demonstrating their potential in rapid and efficient synthesis under microwave-assisted conditions. These compounds are noted for their pharmacological activity, including antibacterial and antifungal properties against a range of pathogens (K. Mistry & K. R. Desai, 2006).
Pharmacological Evaluation
The pharmacological relevance of azetidinone derivatives has been extensively evaluated, particularly their antimicrobial efficacy. Azetidinones synthesized from 3-methyl-1H-pyrazol-5(4H)-one have shown promising antibacterial activities against various bacterial strains, highlighting their potential in addressing microbial resistance (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012). Furthermore, indolyl azetidinones have been investigated for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and reduced ulcerogenic potential (R. Kalsi et al., 1990).
Catalytic Applications
Azetidinone derivatives have also been explored for their catalytic applications. Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, for example, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the compound's potential as a chiral ligand in asymmetric synthesis (Mincan Wang et al., 2008).
Antifungal Activity
The antifungal potential of azetidinone derivatives, particularly against agricultural pathogens, has been documented. Novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives synthesized have exhibited significant antifungal activities, comparable to existing antifungal agents, thereby offering new avenues for crop protection (Yi-An Ruan et al., 2011).
Structural Characterization
The structural characterization of azetidinone derivatives has facilitated a deeper understanding of their chemical properties. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been elucidated, providing insights into molecular conformation and stability (Heng-Shan Dong & Guoyong Huo, 2009).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)5-14(20)18-6-11(7-18)8-19-10-16-9-17-19/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQCQWOQGNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)
![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)



![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2617070.png)